![molecular formula C14H12BrN3OS B2832042 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide CAS No. 282104-48-7](/img/structure/B2832042.png)
2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide
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Overview
Description
“2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide” is a complex organic compound. It contains a bromobenzoyl group, a phenylhydrazine group, and a carbothioamide group .
Synthesis Analysis
While specific synthesis methods for “2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide” are not available, similar compounds are often synthesized through acylation reactions .Scientific Research Applications
Synthesis and Biological Activity Studies
Synthesis of Thiazole and Formazan Derivatives
Research demonstrates the synthesis of N-phenylmorpholine derivatives linked with thiazole or formazan moieties, highlighting the method's effectiveness in yielding compounds with potential antimicrobial and anticancer activities. The binding of selected compounds with SS-DNA indicates a mode of intercalation, suggesting their potential application in therapeutic interventions (Farghaly et al., 2020).
Anticonvulsant and Anti-inflammatory Activities
A study on benzofuran-based heterocycles reveals their anticonvulsant and anti-inflammatory activities, indicating the therapeutic potential of compounds synthesized from bromoacetyl precursors (Dawood et al., 2006).
Antimicrobial Agents Synthesis
The development of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives as antimicrobial agents showcases the application of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide in synthesizing compounds that exhibit significant activity against various microorganisms (Abdel-Wahab et al., 2017).
Evaluation of Anticancer Properties
Some novel thiosemicarbazones synthesized as part of a study showed excellent inhibition potency against Gram-positive pathogens, including Enterococcus faecalis and Staphylococcus aureus, and also exhibited antioxidant activity. This highlights the compound's utility in creating agents with potential antibacterial and antioxidant properties (Karaküçük-Iyidoğan et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide interacts with tubulin, perturbing its tertiary structure . This interaction disrupts the normal microtubule architecture within cells .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, which are essential for various cellular processes, including cell division and intracellular transport . By disrupting these processes, the compound can inhibit cancer cell proliferation and metastasis .
Result of Action
The result of the compound’s action is a strong inhibition of the clonogenic potential of aggressively metastatic breast tumor cell lines, such as MDA-MB-231 . This indicates that the compound has potent antiproliferative effects .
properties
IUPAC Name |
1-[(3-bromobenzoyl)amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS/c15-11-6-4-5-10(9-11)13(19)17-18-14(20)16-12-7-2-1-3-8-12/h1-9H,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOMZMKPGNWYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide | |
CAS RN |
282104-48-7 |
Source
|
Record name | 2-(3-BROMOBENZOYL)-N-PHENYLHYDRAZINECARBOTHIOAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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